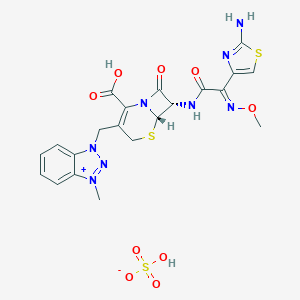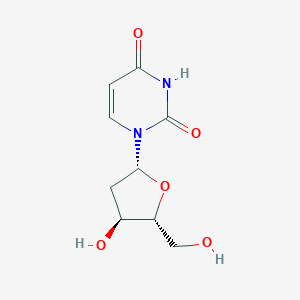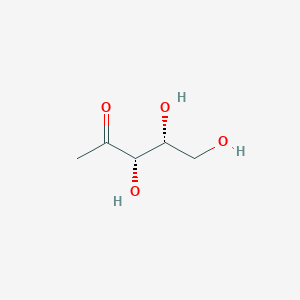
HNMPA
Übersicht
Beschreibung
HNMPA is a synthetic compound known for its role as an insulin receptor tyrosine kinase inhibitor. It has a molecular formula of C11H11O4P and a molecular weight of 238.18 Da . This compound is particularly significant in biochemical research due to its ability to inhibit serine and tyrosine autophosphorylation by the human insulin receptor .
Wissenschaftliche Forschungsanwendungen
HNMPA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as an important tool in studying insulin receptor signaling pathways.
Medicine: Its role as an insulin receptor tyrosine kinase inhibitor makes it valuable in diabetes research.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of HNMPA is the insulin receptor tyrosine kinase . This receptor plays a crucial role in the regulation of glucose homeostasis, a process that is disrupted in diabetes.
Mode of Action
This compound acts as an inhibitor of the insulin receptor tyrosine kinase . It inhibits serine and tyrosine autophosphorylation by the human insulin receptor . This means that it prevents the addition of phosphate groups to the serine and tyrosine residues of the insulin receptor, thereby inhibiting its activity.
Biochemical Pathways
By inhibiting the insulin receptor tyrosine kinase, this compound disrupts the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake and metabolism in cells. Disruption of this pathway can lead to insulin resistance, a key feature of type 2 diabetes.
Pharmacokinetics
This compound is membrane impermeable . This means that it cannot cross cell membranes and therefore must be delivered directly to the site of action. It is soluble in ethanol and DMSO , which can be used as solvents for administration.
Result of Action
The inhibition of the insulin receptor tyrosine kinase by this compound leads to a decrease in insulin signaling . This can result in reduced glucose uptake and metabolism in cells, contributing to the development of insulin resistance.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in ethanol and DMSO suggests that the presence of these solvents can affect its bioavailability . Additionally, storage conditions can impact its stability, with recommendations for storage at -20°C under desiccating conditions .
Biochemische Analyse
Biochemical Properties
(Hydroxy-2-naphthalenylmethyl)phosphonic acid plays a crucial role in biochemical reactions. It acts as an inhibitor for the insulin receptor tyrosine kinase . This compound inhibits serine and tyrosine autophosphorylation by the human insulin receptor .
Cellular Effects
The effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid on cells are primarily related to its role as an insulin receptor tyrosine kinase inhibitor . It influences cell function by inhibiting the insulin-stimulated autophosphorylation of the 95-kDa β-subunit of the insulin receptor .
Molecular Mechanism
At the molecular level, (Hydroxy-2-naphthalenylmethyl)phosphonic acid exerts its effects by binding to the insulin receptor and inhibiting its tyrosine kinase activity . This inhibition prevents the autophosphorylation of serine and tyrosine residues, which are critical steps in the activation of the insulin receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Hydroxy-2-naphthalenylmethyl)phosphonic acid can change over time. The compound is stable and does not degrade rapidly
Metabolic Pathways
(Hydroxy-2-naphthalenylmethyl)phosphonic acid is involved in the insulin signaling pathway . It interacts with the insulin receptor, a key enzyme in this pathway .
Vorbereitungsmethoden
The synthesis of HNMPA typically involves the reaction of 2-naphthalenemethanol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
HNMPA undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, although these reactions are less common.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
HNMPA can be compared with other insulin receptor tyrosine kinase inhibitors such as:
Genistein: A natural isoflavone that also inhibits tyrosine kinases but has a broader range of targets.
Tyrphostins: A class of synthetic compounds designed to inhibit specific tyrosine kinases, including the insulin receptor.
What sets this compound apart is its specificity for the insulin receptor and its membrane impermeability, which limits its action to extracellular targets .
Eigenschaften
IUPAC Name |
[hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11O4P/c12-11(16(13,14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJJLDJPDLKNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923614 | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120943-99-9 | |
| Record name | (Hydroxy-2-naphthalenylmethyl)phosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120943999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [Hydroxy(naphthalen-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)





